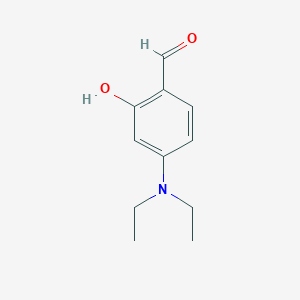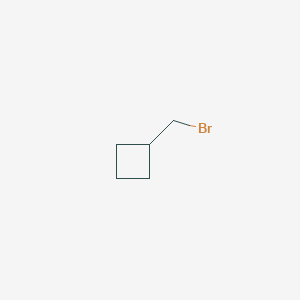
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is a chemical compound with the molecular formula C16H19NO5 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a cinnamoyl group substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin typically involves the reaction of morpholine with 4-hydroxy-3-methoxycinnamic acid (ferulic acid) in the presence of acetic anhydride. The reaction conditions often include the use of a catalyst, such as pyridine, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cinnamoyl double bond can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methoxycinnamoyl)-morpholine acetate.
Reduction: Formation of 4-(4-hydroxy-3-methoxyphenylpropionyl)-morpholine acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antioxidant due to the presence of the hydroxy and methoxy groups. These groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. The cinnamoyl group is known to interact with various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile starting material.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the cinnamoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid): A precursor in the synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin.
4-Hydroxycinnamic acid (p-Coumaric acid): Similar structure but lacks the methoxy group.
3,4-Dimethoxycinnamic acid: Contains two methoxy groups but lacks the hydroxy group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the cinnamoyl moiety, which enhances its reactivity and potential biological activity. The morpholine ring also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
16562-72-4 |
|---|---|
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
InChI Key |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















